N-Tetradecyl-beta-alanine

Description

Properties

IUPAC Name |

3-(tetradecylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20/h18H,2-16H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKXDULJBGDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6102-28-9 (hydrochloride salt) | |

| Record name | beta-Alanine, N-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065832 | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14960-08-8 | |

| Record name | N-Tetradecyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14960-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tetradecyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTAMINOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9CQO2B9KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Tetradecyl-beta-alanine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tetradecyl-beta-alanine, also known by its IUPAC name 3-(tetradecylamino)propanoic acid, is an amphiphilic molecule belonging to the class of N-alkyl-beta-amino acids. Its structure comprises a hydrophilic β-amino acid head group and a long hydrophobic tetradecyl (C14) alkyl chain. This unique architecture imparts surfactant-like properties to the molecule, making it a subject of interest in various scientific and industrial fields, including cosmetics, drug delivery, and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, synthesis, physicochemical properties, and potential applications, with a particular emphasis on the scientific principles underpinning its behavior and utility.

Chemical Identity and Structure

This compound is a derivative of the naturally occurring amino acid beta-alanine, where the amino group is substituted with a fourteen-carbon alkyl chain. This structural modification dramatically alters the molecule's physical and chemical properties, transforming it from a simple hydrophilic amino acid into a surface-active agent.

Chemical Structure

The chemical structure of this compound is characterized by a polar head group containing a secondary amine and a carboxylic acid, and a nonpolar hydrocarbon tail.

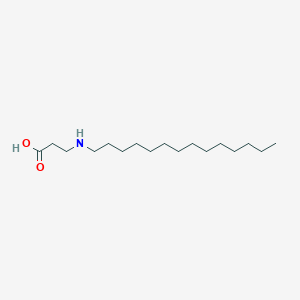

Caption: Chemical structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(tetradecylamino)propanoic acid |

| CAS Number | 14960-08-8[1] |

| Molecular Formula | C₁₇H₃₅NO₂[1] |

| Molecular Weight | 285.47 g/mol [1] |

| SMILES | CCCCCCCCCCCCCCNCCC(=O)O |

| InChI | InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20/h18H,2-16H2,1H3,(H,19,20) |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the Michael addition of a primary amine (tetradecylamine) to an acrylic acid derivative. This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The choice of the acrylic acid derivative and reaction conditions can be optimized to achieve high yields and purity.

Synthetic Pathway: Michael Addition

The underlying principle of this synthesis is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tetradecylamine onto the electron-deficient β-carbon of the acrylic acid derivative. This is followed by protonation of the resulting enolate to yield the final product.

Caption: Synthetic workflow for this compound via Michael addition.

Experimental Protocol (Adapted from similar N-alkylation reactions)

This protocol is a generalized procedure based on the synthesis of similar N-alkylated beta-alanines and should be optimized for this compound in a laboratory setting.

Materials:

-

Tetradecylamine

-

Acrylic acid (or methyl acrylate)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (for pH adjustment and product isolation)

-

Sodium hydroxide (for pH adjustment)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetradecylamine (1.0 equivalent) in methanol.

-

Addition of Reactant: Slowly add acrylic acid (1.0-1.2 equivalents) to the solution. The reaction is often exothermic, so controlled addition and cooling may be necessary. If using methyl acrylate, the reaction may require heating under reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting materials.

-

Work-up:

-

Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is then dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

To isolate the product, the pH of the aqueous solution is adjusted to the isoelectric point of this compound, at which it will have minimum solubility and precipitate out. The exact pH will need to be determined experimentally but is expected to be near neutral. Alternatively, extraction procedures can be employed.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) or by column chromatography on silica gel.

-

Characterization: The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality in Experimental Choices:

-

Solvent: Methanol is often chosen as it can dissolve both the amine and the acrylic acid derivative.

-

Stoichiometry: A slight excess of the acrylate may be used to ensure complete conversion of the more valuable fatty amine.

-

Purification: The choice of purification method depends on the physical state and purity of the crude product. Recrystallization is effective for crystalline solids, while chromatography is used for oils or for separating closely related impurities.

Physicochemical Properties

| Property | Value/Description | Source/Comment |

| Appearance | Expected to be a white to off-white waxy solid at room temperature. | Based on similar long-chain fatty acid derivatives. |

| Melting Point | A reported melting point for a 1:1 compound with 2,2'-iminodiethanol is 60-70 °C. The pure compound's melting point may differ. | [2] |

| Solubility | Generally soluble in alcohols and other organic solvents. Its solubility in water is expected to be low, but it will form micelles above its critical micelle concentration (CMC). The salt form (e.g., with NaOH or HCl) would exhibit higher water solubility. | [2] |

| pKa | Expected to have two pKa values: one for the carboxylic acid group (around 3-4) and one for the secondary amine (around 10-11). | Inferred from beta-alanine and secondary amines. |

| Critical Micelle Concentration (CMC) | Not experimentally determined in available literature, but expected to be in the millimolar range, typical for single-chain ionic surfactants with a C14 tail. |

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the protons of the tetradecyl chain (a large signal in the aliphatic region), as well as distinct signals for the protons on the carbons adjacent to the nitrogen and the carboxylic acid group.

-

¹³C NMR: Will provide signals for each unique carbon atom in the molecule, confirming the presence of the C14 chain and the beta-alanine backbone.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the N-H, C=O (carboxylic acid), and C-H bonds present in the molecule.

-

Elemental Analysis: Can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the calculated values for the molecular formula C₁₇H₃₅NO₂.

Applications and Areas of Research

The amphiphilic nature of this compound makes it a versatile molecule with potential applications in various fields.

-

Surfactants and Emulsifiers: Its ability to lower surface tension makes it a candidate for use in detergents, emulsifiers, and foaming agents in cosmetic and personal care products. Amino acid-based surfactants are often favored due to their mildness and biocompatibility.[3]

-

Drug Delivery: The formation of micelles in aqueous solutions allows for the encapsulation of hydrophobic drugs, potentially enhancing their solubility and bioavailability. The zwitterionic nature of the headgroup can also be advantageous in biological systems.

-

Biomaterials: N-alkylated amino acids can serve as monomers for the synthesis of novel biodegradable polymers and hydrogels with potential applications in tissue engineering and controlled release systems.[4][5][6]

-

Corrosion Inhibition: The molecule can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, a property common to many surfactants.

Safety and Handling

Specific toxicological data for this compound is not extensively documented. However, amino acid-based surfactants are generally considered to have low toxicity and are often biodegradable.[3]

-

General Handling: As with any chemical, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Toxicity of Related Compounds: Studies on other N-acyl amino acid surfactants have shown them to be less toxic than traditional sulfate-based surfactants.[2] The toxicity can be influenced by the length of the alkyl chain and the nature of the amino acid headgroup.

-

First Aid Measures:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

Inhalation: Move to fresh air.

-

It is crucial to consult the Safety Data Sheet (SDS) for specific handling and safety information. A generic SDS for N-tetradecyl-β-alanine suggests it is for industrial and scientific research use.[7]

Conclusion

This compound is a fascinating amphiphilic molecule with a range of potential applications stemming from its unique chemical structure. While detailed experimental data on the pure compound is somewhat limited in publicly accessible literature, its synthesis via Michael addition is a well-established and robust method. Its properties as a surfactant, coupled with the biocompatibility associated with its amino acid headgroup, make it a promising candidate for further research and development in pharmaceuticals, cosmetics, and materials science. As with any specialty chemical, further investigation into its specific physicochemical properties and toxicological profile is warranted to fully realize its potential.

References

-

This compound, compound with 2,2'-iminodiethanol (1:1) - ChemBK. (2024). Retrieved from [Link]

- Perinelli, D. R., et al. (2015). Toxicological profiles and surface properties at physiological pH of N-decanoyl amino acids. International Journal of Pharmaceutics, 495(1), 473-481.

- Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids. (2023). RSC Advances, 13(40), 28205-28216.

- Infante, M. R., et al. (2004). Amino acid-based surfactants. Comptes Rendus Chimie, 7(6-7), 583-592.

-

beta-Alanine, N-capryloyl-, tetradecyl ester | C25H49NO3 | CID 91714462 - PubChem. (n.d.). Retrieved from [Link]

-

Amino acid-based surfactants - Comptes Rendus de l'Académie des Sciences. (2004). Retrieved from [Link]

- Nanda, A. K., & Santra, S. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 4057-4066.

-

GHS 11 (Rev.11) SDS Word 下载CAS: 14960-08-8 Name: N-tetradecyl-β-alanine - XiXisys. (n.d.). Retrieved from [Link]

-

Selective N -Alkylation of β -Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. (2011). Retrieved from [Link]

-

beta-Alanine, N-dodecyl- | C15H31NO2 | CID 15099 - PubChem. (n.d.). Retrieved from [Link]

-

Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed. (2011). Retrieved from [Link]

-

Synthesis of N-Alkyl Amino Acids - Monash University. (n.d.). Retrieved from [Link]

-

.beta.-Alanine, N-tetradecyl- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. (2008). Retrieved from [Link]

-

Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI. (2018). Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Toxicological profiles and surface properties at physiological pH of N-decanoyl amino acids [iris.unimore.it]

- 3. researchgate.net [researchgate.net]

- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14960-08-8 Name: N-tetradecyl-β-alanine [xixisys.com]

An In-Depth Technical Guide to the Synthesis and Purification of N-Tetradecyl-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tetradecyl-beta-alanine, a long-chain N-alkylated amino acid, is a molecule of significant interest in various scientific and industrial domains, including its use as a surfactant and its potential applications in drug delivery and material science.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, designed to equip researchers and professionals with the necessary knowledge to produce this compound with high purity and yield. The guide delves into the chemical synthesis pathways, offering a detailed, step-by-step protocol. Furthermore, it explores various purification and analytical techniques essential for isolating and characterizing the final product. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a deep understanding of the experimental choices.

Introduction: The Significance of this compound

N-alkyl amino acids, such as this compound, represent a valuable class of compounds that bridge the properties of amino acids and fatty acids.[1][2] The incorporation of a long alkyl chain, in this case, a tetradecyl group, imparts amphiphilic characteristics to the beta-alanine molecule. This dual nature, possessing both a hydrophilic amino acid head and a hydrophobic alkyl tail, makes it an effective surfactant.[1][2]

The unique properties of long-chain N-alkylated amino acids have led to their investigation in a variety of applications:

-

Surfactants: Their ability to reduce surface tension makes them useful in formulations for personal care products and as emulsifiers.[3]

-

Drug Delivery: The amphiphilic nature allows for the formation of micelles or liposomes, which can encapsulate and deliver therapeutic agents.

-

Material Science: These molecules can self-assemble into various nanostructures, making them interesting building blocks for advanced materials.

Given the expanding applications, the development of robust and efficient methods for the synthesis and purification of this compound is of paramount importance.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several chemical routes. A common and effective method is the N-alkylation of beta-alanine with a tetradecyl halide. This section will detail a widely applicable protocol for this synthesis.

Synthesis Pathway: N-Alkylation

The primary reaction for synthesizing this compound is the nucleophilic substitution reaction between beta-alanine and 1-bromotetradecane. In this reaction, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbon of the 1-bromotetradecane, leading to the formation of a new carbon-nitrogen bond.

Sources

N-Tetradecyl-beta-alanine physical and chemical properties

An In-depth Technical Guide to N-Tetradecyl-beta-alanine

Abstract: this compound, a long-chain N-acyl amino acid, possesses a unique amphiphilic structure that makes it a compound of interest for researchers in materials science, cosmetics, and drug delivery. This guide provides a comprehensive overview of its core physical and chemical properties, outlines detailed protocols for its synthesis and characterization, and discusses its potential applications. By synthesizing data from established chemical databases and analogous compounds, this document serves as a foundational resource for scientists and development professionals working with or exploring the potential of this compound.

Chemical Identity and Structure

This compound, also known as N-myristoyl-beta-alanine, is an amino acid derivative characterized by a 14-carbon alkyl chain (tetradecyl group) covalently bonded to the nitrogen atom of beta-alanine. This structure imparts both hydrophobic (the alkyl chain) and hydrophilic (the carboxylic acid group) properties, making it an amphiphilic molecule.

-

IUPAC Name: 3-(tetradecylamino)propanoic acid[1]

-

Synonyms: N-Myristoyl-beta-alanine, .beta.-Alanine, N-tetradecyl-[1]

-

CAS Number: 14960-08-8[1]

-

Molecular Formula: C₁₇H₃₅NO₂[1]

-

Molecular Weight: 285.47 g/mol [1]

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes available data and includes estimated values based on its constituent parts, beta-alanine and myristic acid, and closely related N-acyl amino acids.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a white crystalline solid or powder at room temperature. | Based on analogous long-chain N-acyl amino acids and a salt form.[2] |

| Melting Point | A reported melting point for a related compound, this compound compounded with 2,2'-iminodiethanol, is approximately 60-70°C.[2] | The free acid form's melting point may differ but is expected to be in a similar range, influenced by the long alkyl chain. |

| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Typical for compounds with a high molecular weight and a carboxylic acid group. |

| Solubility | Expected to be soluble in organic solvents and alcohols.[2] It will likely exhibit limited solubility in water, forming micelles or vesicles above a certain concentration due to its amphiphilic nature. | The long hydrophobic tail dominates its solubility profile. The sodium salt form is expected to have higher water solubility.[3] |

| pKa | The carboxylic acid pKa is estimated to be around 4.0 - 5.0. The amino group pKa is estimated to be around 10.0 - 11.0. | These values are typical for the functional groups present and are influenced by the overall molecular structure. |

Synthesis and Purification Protocol

This compound can be reliably synthesized via the N-acylation of beta-alanine with myristoyl chloride (tetradecanoyl chloride) under Schotten-Baumann conditions. This well-established method is effective for forming amide bonds.

Causality Behind Experimental Choices:

-

Schotten-Baumann Conditions: The use of an aqueous alkaline solution (e.g., NaOH) is crucial. It serves two purposes: 1) to deprotonate the amino group of beta-alanine, making it a more potent nucleophile, and 2) to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Solvent System: A biphasic system (e.g., water and an organic solvent like THF or diethyl ether) is often employed. Beta-alanine is soluble in the aqueous phase, while myristoyl chloride is soluble in the organic phase. The reaction occurs at the interface.

-

Temperature Control: The reaction is typically performed at a low temperature (0-5°C) initially to control the exothermic reaction between the acid chloride and water/hydroxide, minimizing hydrolysis of the myristoyl chloride.

Step-by-Step Synthesis Protocol:

-

Dissolution: Dissolve beta-alanine (1.0 eq) and sodium hydroxide (2.2 eq) in distilled water in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5°C.

-

Reagent Addition: While stirring vigorously, slowly add a solution of myristoyl chloride (1.05 eq) in a suitable organic solvent (e.g., tetrahydrofuran) dropwise to the aqueous solution. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of ~2 using concentrated HCl. This step protonates the carboxylate, causing the product to precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove salts and any unreacted beta-alanine.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone, to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Analytical Characterization Workflow

A multi-step analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. This process provides a self-validating system for the final product.

Workflow Diagram:

Caption: Workflow for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique confirms the presence of all proton environments. Expected signals include: a triplet around 0.88 ppm (terminal CH₃ of the alkyl chain), a broad singlet around 1.25 ppm ((CH₂)₁₁), multiplets for the CH₂ groups adjacent to the nitrogen and carbonyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: This confirms the carbon backbone. Key signals will correspond to the carbonyl carbon (~175 ppm), carbons of the alkyl chain (14-35 ppm), and the carbons of the beta-alanine moiety.

2. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS) is ideal for this molecule.

-

Expected Result: In positive ion mode, the primary ion observed will be [M+H]⁺ at m/z 286.48. In negative ion mode, the [M-H]⁻ ion at m/z 284.47 will be observed. This analysis unequivocally confirms the molecular weight of the compound.[1]

3. High-Performance Liquid Chromatography (HPLC):

-

Technique: Reversed-phase HPLC (RP-HPLC) with a C18 column is the method of choice. A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a typical mobile phase.

-

Purpose: This experiment determines the purity of the sample. A pure sample will exhibit a single major peak. The peak area can be used to quantify purity, which should ideally be ≥95% for research applications.

Potential Applications in Research and Drug Development

The unique amphiphilic nature of this compound makes it a versatile molecule with potential applications in several fields.

-

Surfactants and Emulsifiers: Its structure is analogous to many common surfactants. It can be used to stabilize emulsions in cosmetic and pharmaceutical formulations.[2]

-

Drug Delivery: Long-chain N-acyl amino acids can self-assemble into micelles or vesicles in aqueous solutions. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

-

Permeation Enhancers: The lipid-like tail can interact with the stratum corneum of the skin, transiently disrupting the lipid bilayer and enhancing the penetration of co-administered drugs in topical and transdermal formulations.

-

Antimicrobial Agents: Some long-chain N-acyl amino acids have demonstrated antimicrobial properties, suggesting potential for development as novel antibiotics or preservatives.[4][5][6]

Conclusion

This compound is a structurally simple yet functionally versatile N-acyl amino acid. While detailed experimental data on its properties remains somewhat sparse in public literature, its characteristics can be reliably inferred from its structure and comparison with analogous compounds. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce and validate this compound for a variety of applications, from advanced materials to innovative pharmaceutical formulations.

References

-

U.S. Environmental Protection Agency. .beta.-Alanine, N-tetradecyl-. Substance Details. [Link]

-

Cheméo. Chemical Properties of «beta»-Alanine, N-(3-methylbenzoyl)-, tetradecyl ester. [Link]

-

ChemBK. This compound, compound with 2,2'-iminodiethanol (1:1). [Link]

-

PubChem. beta-Alanine, N-dodecyl-. [Link]

-

ResearchGate. Long-Chain N-Acyl Amino Acid Antibiotics Isolated from Heterologously Expressed Environmental DNA. [Link]

-

MDPI. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. [Link]

-

PubMed. Characterization of a novel antibacterial N-acyl amino acid synthase from soil metagenome. [Link]

-

PubChem. beta-alanine,n-dodecyl-, monosodium salt. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. chembk.com [chembk.com]

- 3. beta-alanine,n-dodecyl-, monosodium salt | C15H30NNaO2 | CID 23678869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of a novel antibacterial N-acyl amino acid synthase from soil metagenome - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Behavior of N-Tetradecyl-beta-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Amphiphilic Nature of N-Tetradecyl-beta-alanine

This compound, a zwitterionic surfactant, holds significant promise in various scientific and industrial applications, including drug delivery and formulation development. Its unique molecular structure, featuring a long hydrophobic tetradecyl (myristoyl) tail and a hydrophilic beta-alanine headgroup with both a positive and a negative charge, imparts a complex and fascinating solubility profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of this compound in different solvents. Moving beyond a simple compilation of data, this document delves into the underlying physicochemical principles governing its solubility, offers detailed experimental protocols for its determination, and presents a framework for understanding its behavior in solution. As a self-validating system, the methodologies described herein are designed to be robust and reproducible, empowering researchers to generate reliable data tailored to their specific applications.

The Molecular Architecture and its Influence on Solubility

This compound, also known as myristoyl-beta-alanine, is an N-acyl amino acid. Its structure consists of a 14-carbon saturated fatty acid (myristic acid) linked to the amino group of beta-alanine. This amphiphilic nature is the primary determinant of its solubility characteristics.

The long, nonpolar tetradecyl chain is hydrophobic, meaning it repels water and seeks to interact with other nonpolar molecules or surfaces. Conversely, the beta-alanine headgroup is hydrophilic due to the presence of both a positively charged amino group and a negatively charged carboxyl group, allowing it to interact favorably with water and other polar solvents. This dual character leads to the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).

Theoretical Framework for Solubility of Zwitterionic Surfactants

The solubility of this compound is not a simple dissolution process but is governed by several interconnected phenomena:

-

Zwitterionic Nature and pH Dependence: As a zwitterionic molecule, this compound possesses both acidic (carboxyl) and basic (amino) functional groups. The overall charge of the molecule is therefore dependent on the pH of the solution. At its isoelectric point (pI), the net charge is zero, and the solubility in water is typically at its minimum. At pH values below the pI, the carboxyl group is protonated, and the molecule carries a net positive charge. Conversely, at pH values above the pI, the amino group is deprotonated, resulting in a net negative charge. This variation in charge significantly impacts its interaction with polar solvents like water. The solubility of amino acids is strongly dependent on pH, with a minimal value near the isoelectric point.[1]

-

The Krafft Point: For many ionic surfactants, there is a specific temperature, known as the Krafft temperature or Krafft point, below which the surfactant's solubility is limited to its monomeric form.[2] Above the Krafft point, the solubility dramatically increases as micelles begin to form.[2] The Krafft point is the temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC).[2] This temperature is a critical parameter for any application involving the dissolution of this compound in aqueous systems.

-

Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant in a bulk phase at which the molecules begin to self-assemble into micelles.[3] Below the CMC, the surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules primarily form micelles, and the monomer concentration remains relatively constant.[3] The CMC is a key indicator of a surfactant's efficiency and is influenced by factors such as temperature, pH, and the presence of electrolytes.[3]

Quantitative Solubility Profile of this compound

| Solvent | Chemical Formula | Expected Solubility Behavior | Key Considerations |

| Water | H₂O | Highly dependent on temperature (Krafft point) and pH. Expected to be low below the Krafft point and increase significantly above it. Minimum solubility at the isoelectric point. | Determine the Krafft point and the pH-solubility profile. |

| Ethanol | C₂H₅OH | Expected to be soluble. The polar hydroxyl group can interact with the hydrophilic headgroup, while the ethyl chain can interact with the hydrophobic tail. | |

| Methanol | CH₃OH | Expected to be well soluble, similar to ethanol. | |

| Acetone | C₃H₆O | Moderate to good solubility is expected. Acetone has a dipole moment that can interact with the zwitterionic headgroup. | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Expected to be highly soluble. DMSO is a strong polar aprotic solvent capable of solvating both the hydrophilic and hydrophobic portions. |

Experimental Protocols for Solubility Determination

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the determination of the key solubility parameters of this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.

Sources

N-Tetradecyl-beta-alanine mechanism of action in cells

An In-Depth Technical Guide to the Cellular Mechanism of Action of N-Tetradecyl-beta-alanine

Abstract

This compound is an amphipathic molecule combining a hydrophilic beta-alanine headgroup with a lipophilic 14-carbon tetradecyl tail. While direct research on this specific compound is sparse, its chemical structure provides a strong basis for postulating a distinct mechanism of action at the cellular level. This guide synthesizes a proposed mechanism, grounded in established principles of membrane biology and neuropharmacology. We hypothesize that this compound primarily functions as a modulator of membrane-associated proteins, with a particularly strong potential as an inhibitor of the Glycine Transporter Type 1 (GlyT1). Its long alkyl chain facilitates insertion into the plasma membrane, potentially concentrating its activity within lipid raft microdomains and anchoring the beta-alanine moiety for potent interaction with membrane-embedded targets. This guide will detail this proposed mechanism, provide robust experimental protocols for its validation, and present the downstream consequences for cellular signaling.

Introduction: Deconstructing this compound

This compound (C17H35NO2) is a synthetic amino acid derivative.[1] Its structure is key to its function:

-

The Hydrophobic Anchor (Tetradecyl Tail): The 14-carbon saturated chain is highly lipophilic, giving the molecule a strong affinity for the lipid bilayer of cell membranes. This property suggests that its primary site of action is not cytosolic, but rather integrated within or associated with the cell membrane.

-

The Functional Headgroup (beta-Alanine): Beta-alanine is a known bioactive molecule. It is the rate-limiting precursor for the synthesis of carnosine, an intracellular buffer and antioxidant.[2][3] More relevant to a membrane-anchored mechanism, beta-alanine and its analogs can act as neurotransmitters, notably as agonists at glycine receptors and as ligands for other G protein-coupled receptors.[2][4][5]

The conjugation of these two moieties creates a molecule purpose-built for interacting with membrane-bound targets. The tetradecyl tail acts as an anchor, concentrating the molecule in the two-dimensional space of the cell membrane and potentially orienting the beta-alanine headgroup for high-affinity interactions with transporter binding pockets or receptor sites.

Proposed Primary Mechanism of Action: Inhibition of the Glycine Transporter 1 (GlyT1)

The most compelling hypothesis for the action of this compound is its function as a potent, non-competitive inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels available to co-agonize the N-methyl-D-aspartate (NMDA) receptor.[6][7]

Causality Behind the Hypothesis:

-

Structural Analogy: Many potent GlyT1 inhibitors incorporate a glycine or sarcosine (N-methylglycine) moiety attached to a large, lipophilic group.[8] The this compound structure fits this pharmacophore, with the beta-alanine serving as the glycine analog and the tetradecyl chain providing the extensive lipophilicity required for potent interaction with the membrane-embedded transporter.

-

Membrane Localization: GlyT1 is an integral membrane protein. The tetradecyl tail would anchor this compound within the lipid bilayer, placing the beta-alanine headgroup in close and sustained proximity to the transporter's binding sites.

-

Non-Competitive Inhibition: The long lipid tail could induce conformational changes in the transporter or block the glycine translocation channel from within the membrane plane, rather than directly competing with glycine at the extracellular binding site. This mode of action is consistent with a non-competitive or irreversible inhibition profile.[8]

By inhibiting GlyT1, this compound would prevent the clearance of glycine from the synapse. The resulting increase in ambient synaptic glycine enhances the activation of NMDA receptors, which require glycine as an obligatory co-agonist for their function.[6][7] This potentiation of NMDA receptor signaling is a key therapeutic strategy for conditions involving NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[7][8]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound.

Secondary Mechanism: Modulation of Lipid Raft Integrity

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[9][10] These rafts function as organizing centers for signaling molecules, enhancing the efficiency of signal transduction.[9][11]

The saturated tetradecyl tail of this compound would favor its partitioning into these highly ordered lipid raft domains. Its incorporation could have two main consequences:

-

Altering Raft Stability: The introduction of this compound could alter the packing of lipids, thereby modifying the fluidity, size, and stability of the rafts.

-

Modulating Raft-Associated Proteins: Many signaling proteins, including receptors and enzymes like beta-secretase (BACE1) involved in Alzheimer's disease, are localized to lipid rafts.[10][12][13] By altering the raft environment, this compound could allosterically modulate the function of these resident proteins.

This mechanism is broader than GlyT1 inhibition and could contribute to a wider range of cellular effects, but it remains a secondary, less specific hypothesis.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms, a series of targeted experiments are required. The following protocols provide a self-validating system to test the core hypotheses.

Protocol 1: Assay for Membrane Insertion and Lipid Raft Localization

Objective: To determine if this compound inserts into the plasma membrane and preferentially localizes to detergent-resistant membrane fractions (lipid rafts).

Methodology:

-

Synthesis: Synthesize a fluorescently-tagged version of the compound (e.g., Bodipy-N-Tetradecyl-beta-alanine).

-

Cell Culture: Culture a relevant cell line (e.g., CHO cells stably expressing human GlyT1 or a neuronal cell line like SH-SY5Y).

-

Treatment: Incubate the cells with the fluorescent compound (e.g., 10 µM for 1 hour).

-

Detergent Extraction: Lyse the cells at 4°C in a buffer containing 1% Triton X-100, a non-ionic detergent that solubilizes most of the plasma membrane but leaves lipid rafts intact.[9]

-

Sucrose Density Gradient Ultracentrifugation:

-

Load the lysate at the bottom of a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose layers).

-

Centrifuge at high speed (e.g., 200,000 x g for 18 hours). Lipid rafts, being buoyant, will float to the interface between the 5% and 30% sucrose layers.

-

-

Fraction Collection & Analysis:

-

Carefully collect fractions from the top to the bottom of the gradient.

-

Analyze the fluorescence in each fraction using a plate reader to quantify the amount of the compound.

-

Perform a Western blot on the fractions for a known lipid raft marker (e.g., Flotillin or Caveolin) and a non-raft marker (e.g., Transferrin Receptor) to validate the separation.

-

Expected Outcome: A significant enrichment of Bodipy-N-Tetradecyl-beta-alanine fluorescence in the same low-density fractions that are positive for Flotillin would confirm lipid raft localization.

Protocol 2: GlyT1 Inhibition Assay using Electrophysiology

Objective: To directly measure the inhibitory effect of this compound on GlyT1 transporter activity.

Methodology:

-

System Preparation: Use Xenopus laevis oocytes injected with cRNA encoding human GlyT1. This creates a robust system for measuring transporter-mediated currents.[8]

-

Two-Electrode Voltage Clamp (TEVC):

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Perfuse the oocyte with a standard recording solution.

-

-

Glycine Application: Apply a known concentration of glycine (e.g., 100 µM) to the oocyte. The uptake of glycine by GlyT1 is electrogenic (co-transport of 2 Na⁺ and 1 Cl⁻), which generates an inward current. This is the baseline GlyT1 activity.

-

Inhibitor Application:

-

Pre-incubate the oocyte with varying concentrations of this compound (e.g., 1 nM to 100 µM) for 2-5 minutes.

-

Co-apply glycine and the inhibitor.

-

-

Data Acquisition and Analysis:

-

Measure the peak inward current in the presence of the inhibitor.

-

Calculate the percentage of inhibition relative to the baseline glycine current.

-

Plot the concentration-response curve and fit the data to determine the IC50 value.

-

To test for competitive vs. non-competitive inhibition, repeat the experiment with varying concentrations of glycine.[8]

-

Expected Outcome: A dose-dependent reduction in the glycine-induced current would confirm inhibitory activity. A change in Vmax but not Km with increasing inhibitor concentration would indicate non-competitive inhibition.

Experimental Workflow Diagram

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. β-Alanine in Cell Culture [sigmaaldrich.com]

- 3. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]

- 4. β-Alanine and taurine as endogenous agonists at glycine receptors in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-alanine induced ion channels in the membrane of cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Lipid rafts and neurodegeneration: structural and functional roles in physiologic aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid rafts play an important role in A beta biogenesis by regulating the beta-secretase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. people.bu.edu [people.bu.edu]

An In-depth Technical Guide to the Biological Functions of N-acylated Amino Acids

Abstract

N-acyl amino acids (NAAAs) are a burgeoning class of endogenous lipid signaling molecules, structurally defined by a fatty acid chain linked to an amino acid via an amide bond.[1] Chemically related to the well-studied endocannabinoids, these molecules are gaining significant attention for their diverse physiological roles and therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the core principles of NAAA signaling, their biosynthesis and degradation, molecular targets, and their implications in health and disease. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, offering detailed experimental methodologies to facilitate further investigation into this dynamic field of lipid biology.

Introduction: The Expanding Universe of Lipid Signaling

The landscape of lipid signaling is becoming increasingly complex with the discovery of a vast number of fatty acid amide derivatives that are now considered relevant therapeutic targets.[2][3] The initial identification of N-arachidonoyl-ethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors spurred the exploration of other structurally related lipid mediators.[4] Among these, N-acyl amino acids (NAAAs) have emerged as a significant and diverse family of signaling molecules.[3][4] These compounds are integral to the "endocannabinoidome," a complex lipid signaling system that extends beyond classical cannabinoid signaling.[2][3]

NAAAs are amphiphilic molecules, a characteristic that allows them to interact with a variety of cellular components, including membrane-bound receptors and intracellular enzymes.[5] Their structural diversity is vast, as theoretically, any amino acid can form an amide bond with any fatty acid, leading to hundreds of potential bioactive lipids.[4] This guide will delve into the known biological functions of these fascinating molecules, from their roles in metabolic regulation and inflammation to their potential as novel therapeutics for a range of pathological conditions.

The Chemical Biology of N-Acyl Amino Acids

The biological activity of an NAAA is determined by the specific combination of its fatty acid and amino acid components. This section will explore the biosynthesis, degradation, and chemical synthesis of these molecules.

Biosynthesis and Degradation: A Tightly Regulated Balance

The cellular concentrations of NAAAs are meticulously controlled by the interplay of biosynthetic and degradative enzymes. While the metabolic pathways for many of the hundreds of potential NAAA species are still under investigation, several key routes have been elucidated.[1]

Biosynthesis:

Two primary pathways are known for the synthesis of N-acyl glycines (NAGlys), a well-characterized class of NAAAs:

-

Direct Condensation: This pathway involves the direct linkage of a fatty acid (or its coenzyme A derivative) with an amino acid.[1]

-

Cytochrome c: This enzyme can catalyze the formation of N-arachidonoyl glycine (NAraGly), N-arachidonoyl serine (NAraSer), N-arachidonoyl alanine (NAraAla), and N-arachidonoyl γ-aminobutyric acid (NAraGABA).[1]

-

Glycine N-acyltransferase-like enzymes (GLYATL2 and GLYATL3): These enzymes facilitate the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine.[1]

-

-

N-acyl-phosphatidylethanolamine (NAPE)-dependent pathway: While primarily associated with the synthesis of N-acyl ethanolamines (NAEs), this pathway can also contribute to the NAAA pool. NAPE, formed by the transfer of an acyl chain to phosphatidylethanolamine (PE), can be hydrolyzed by phospholipase D (NAPE-PLD) to generate NAEs, which can then be further metabolized to NAAAs.[6][7]

Degradation:

The primary enzyme responsible for the degradation of many NAAAs is Fatty Acid Amide Hydrolase (FAAH) .[8] This serine hydrolase catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and amino acid.[8] The activity of FAAH is a critical determinant of the signaling lifespan of its NAAA substrates.

Another key enzyme in NAAA metabolism is Peptidase M20 Domain Containing 1 (PM20D1) , which can catalyze both the synthesis and hydrolysis of various N-acyl amino acids.[8]

Chemical Synthesis of N-Acyl Amino Acids

For research and therapeutic development, the chemical synthesis of specific NAAAs is essential. The most common method is the Schotten-Baumann reaction , which involves the acylation of an amino acid with an acyl chloride in the presence of a base.[4][9] Enzymatic synthesis using lipases or acylases offers a milder and more specific alternative, though often with lower yields.[9]

| Synthesis Method | Description | Advantages | Disadvantages |

| Chemical Synthesis (e.g., Schotten-Baumann) | Acylation of an amino acid with a reactive acyl derivative (e.g., acyl chloride) in the presence of a base.[4][9] | High yields, well-established, versatile for various acyl chains and amino acids.[9] | May require harsh reaction conditions, use of hazardous reagents, and protection of functional groups.[9] |

| Enzymatic Synthesis | Utilizes enzymes like lipases or acylases to catalyze the amide bond formation between a fatty acid and an amino acid.[9] | Mild reaction conditions, high specificity, environmentally friendly.[9] | Lower yields compared to chemical synthesis.[9] |

Diverse Biological Functions and Molecular Targets

NAAAs exert their effects through a variety of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[5] This section will highlight the diverse physiological roles of these molecules.

Neuromodulation and Pain Perception

Several NAAAs have been identified as potent neuromodulators, particularly in the context of pain and inflammation.

-

N-arachidonoyl glycine (NAGly): One of the most studied NAAAs, NAGly exhibits analgesic and anti-inflammatory properties.[10] It does not bind to classical cannabinoid receptors but is a potent agonist for the G-protein coupled receptor GPR18.[11] NAGly also inhibits the glycine transporter GlyT2, thereby enhancing glycinergic neurotransmission and contributing to its antinociceptive effects.[11] Furthermore, it can induce vasorelaxation through nitric oxide release and activation of potassium channels.[11][12]

-

N-arachidonoyl serine (NASer): This NAAA has demonstrated vasodilatory and neuroprotective effects.[13]

Metabolic Regulation and Energy Homeostasis

NAAAs are emerging as key players in the regulation of metabolism and energy balance.

-

N-oleoyl leucine (NOL): This N-acyl amide, generated by the enzyme PM20D1, has been shown to uncouple mitochondrial respiration independently of uncoupling protein 1 (UCP1).[14] Administration of NOL in diet-induced obese mice resulted in decreased body weight and fat mass, and improved glucose homeostasis.[14]

-

Other N-acyl amino acids: Certain NAAAs can act as chemical uncouplers to directly stimulate mitochondrial respiration, leading to increased energy expenditure.[8] N-oleoyl phenylalanine has been shown to regulate energy homeostasis.[4]

Inflammation and Immune Modulation

NAAAs have demonstrated significant anti-inflammatory and immunomodulatory activities.

-

N-linoleoyl tyrosine: By activating the CB2 receptor, this NAAA protects against transient cerebral ischemia.[3]

-

N-stearoyl derivatives of tyrosine, serine, and threonine: These compounds have been shown to possess neuroprotective activity.[3]

-

N-acyl alanines: Several N-acyl alanines have exhibited antiproliferative effects in vitro.[4]

| N-Acyl Amino Acid | Primary Biological Function(s) | Known Molecular Target(s) |

| N-arachidonoyl glycine (NAGly) | Analgesia, anti-inflammation, vasorelaxation.[10][11][12] | GPR18, GlyT2.[11] |

| N-oleoyl leucine (NOL) | Mitochondrial uncoupling, increased energy expenditure, improved glucose homeostasis.[14] | Mitochondria.[14] |

| N-arachidonoyl serine (NASer) | Vasodilation, neuroprotection.[13] | - |

| N-linoleoyl tyrosine | Neuroprotection.[3] | CB2 Receptor.[3] |

| N-oleoyl phenylalanine | Regulation of energy homeostasis.[4] | - |

Experimental Protocols for the Study of N-Acyl Amino Acids

The study of NAAAs requires a combination of analytical and functional experimental approaches. This section provides detailed methodologies for their extraction, quantification, and functional characterization.

Extraction and Quantification of N-Acyl Amino Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAAAs in biological matrices.

Step-by-Step Protocol for NAAA Extraction from Tissue:

-

Tissue Homogenization: Homogenize frozen tissue (~10 mg) in ice-cold FAAH Assay Buffer (or a suitable alternative).[8] Keep the sample on ice for 10 minutes.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.[8]

-

Supernatant Collection: Carefully collect the supernatant, which contains the NAAAs.

-

Lipid Extraction (Folch Method):

-

Add a mixture of chloroform:methanol (2:1, v/v) to the supernatant.

-

Vortex thoroughly and incubate on ice.

-

Add water to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the lower organic phase containing the lipids.[15]

-

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[16]

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol containing a modifier like formic acid or ammonium acetate.[17]

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[17] The MRM transitions will be specific for the precursor ion (the NAAA) and a characteristic fragment ion (e.g., the amino acid).[17]

Functional Assays for NAAA Activity

FAAH Inhibitor Screening Assay:

This assay is used to identify compounds that inhibit the activity of FAAH, the primary degradative enzyme for many NAAAs.

-

Reagent Preparation: Prepare assay buffer, FAAH enzyme solution, and a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[2]

-

Assay Setup: In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound at various concentrations. Include controls for 100% enzyme activity and background.[9]

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.[9]

-

Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.[9]

-

Measurement: Monitor the increase in fluorescence over time using a plate reader (excitation ~350 nm, emission ~460 nm).[2] The rate of fluorescence increase is proportional to FAAH activity.

Mitochondrial Respiration Assay:

This assay measures the effect of NAAAs on mitochondrial oxygen consumption.

-

Cell Culture: Culture cells of interest (e.g., adipocytes) in a Seahorse XF plate.

-

Assay Medium: Replace the culture medium with a low-buffered assay medium.

-

NAAA Treatment: Inject the NAAA of interest into the wells at various concentrations.

-

Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer to measure the OCR in real-time. An increase in OCR following NAAA addition is indicative of mitochondrial uncoupling.[18]

-

Mitochondrial Stress Test: Inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial function.[19]

GPCR Activation Assay (Bioluminescence Resonance Energy Transfer - BRET):

This assay can be used to determine if an NAAA activates a specific GPCR.

-

Cell Transfection: Co-transfect cells with a plasmid encoding the GPCR of interest fused to a Renilla luciferase (Rluc) and a plasmid encoding a fluorescent protein (e.g., YFP) fused to a downstream signaling partner (e.g., G-protein or β-arrestin).

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Ligand Stimulation: Add the NAAA of interest to the wells.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine).

-

BRET Measurement: Measure the light emission at the wavelengths corresponding to the luciferase and the fluorescent protein. An increase in the BRET ratio (acceptor emission/donor emission) indicates that the NAAA is activating the GPCR and causing the interaction of the two fusion proteins.[20]

Therapeutic Potential and Future Directions

The diverse biological activities of NAAAs make them attractive targets for therapeutic intervention in a range of diseases.

-

Pain and Inflammation: FAAH inhibitors, which increase the levels of endogenous NAAAs like NAGly, are being investigated as non-addictive analgesics and anti-inflammatory agents.[10]

-

Metabolic Disorders: NAAAs that promote mitochondrial uncoupling, such as N-oleoyl leucine, hold promise for the treatment of obesity and type 2 diabetes.[14]

-

Neurological and Psychiatric Disorders: Given their neuromodulatory roles, NAAAs and the enzymes that regulate their metabolism are being explored as targets for a variety of neurological and psychiatric conditions.[8]

The field of NAAA research is rapidly evolving. Future studies will likely focus on:

-

Deorphanizing NAAA receptors: Identifying the specific receptors for the many NAAAs whose targets are currently unknown.

-

Elucidating biosynthetic and degradative pathways: Gaining a more complete understanding of the enzymes that control the levels of different NAAA species.

-

Developing selective pharmacological tools: Designing potent and selective agonists, antagonists, and enzyme inhibitors to further probe the functions of NAAAs and to develop novel therapeutics.

Conclusion

N-acyl amino acids represent a diverse and functionally significant class of lipid signaling molecules. Their involvement in a wide array of physiological processes, from pain and inflammation to metabolic regulation, underscores their importance in maintaining cellular and organismal homeostasis. The continued exploration of their biological functions and molecular targets, facilitated by the advanced analytical and functional methodologies outlined in this guide, will undoubtedly pave the way for novel therapeutic strategies for a variety of human diseases.

References

-

Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]

-

Di Marzo, V., & Piscitelli, F. (2015). The Endocannabinoid System and its Modulation by Phytocannabinoids. Neurotherapeutics, 12(4), 692–698. [Link]

-

Saghatelian, A., et al. (2004). A FAAH-regulated class of N-acyl taurines that activates TRP ion channels. Biochemistry, 43(46), 14332–14339. [Link]

-

Wikipedia. (2023). N-Acyl amides. Wikipedia. [Link]

-

Prakash, A., & Kamlekar, R. K. (2021). Function and therapeutic potential of N-acyl amino acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(10), 158998. [Link]

-

Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228–238. [Link]

-

Hanuš, L. O., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381–388. [Link]

-

Coulon, D., et al. (2011). Occurrence, Biosynthesis and Functions of N-acylphosphatidylethanolamines (NAPE): Not Just Precursors of N-acylethanolamines (NAE). Biochimie, 93(5), 794–805. [Link]

-

Aslan, I., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 26(16), 4983. [Link]

-

Okamoto, Y., et al. (2004). N-Acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) and its physiological roles. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1682(1-3), 1-10. [Link]

-

Grokipedia. (2026). N-Arachidonylglycine. Grokipedia. [Link]

-

Tan, B., et al. (2010). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Journal of Lipid Research, 51(1), 112–119. [Link]

-

ResearchGate. (2010). (PDF) Identification of endogenous acyl amino acids based on a targeted lipidomics approach. ResearchGate. [Link]

-

ResearchGate. (n.d.). Typical acquisition for each sample. LC–MS/MS was used to analyse amino... ResearchGate. [Link]

-

Francklyn, C. S., & Musier-Forsyth, K. (2019). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Methods, 155, 3-12. [Link]

-

Yuan, M., et al. (2012). Targeted Quantification of Amino Acids by Dansylation. In Metabolomics: Methods and Protocols (pp. 79-90). Humana Press. [Link]

-

ResearchGate. (2019). (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. [Link]

-

Protocols.io. (2019). Evaluation of Mitochondrial Function. Protocols.io. [Link]

-

Magnes, C., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(2), 465–474. [Link]

-

Ho, W. S. V., et al. (2008). N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels. British Journal of Pharmacology, 155(4), 546–555. [Link]

-

Protocols.io. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Protocols.io. [Link]

-

Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link]

-

Michigan State University. (2019). PROTOCOL MSMC-002 version 1.1. PROTOCOL: FREE AMINO ACID EXTRACTION. Michigan State University. [Link]

-

Agilent. (n.d.). Measuring mitochondrial respiration in intact skeletal muscle fibers. Agilent. [Link]

-

Osto, M., et al. (2015). Measuring Mitochondrial Respiration in Previously Frozen Biological Samples. Current Protocols in Cell Biology, 68(1), 25.10.1-25.10.17. [Link]

-

Zhang, T., et al. (2024). Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Journal of the American Chemical Society. [Link]

-

Carcamo, S., et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chromatographic Science, 52(7), 609–617. [Link]

-

Chin, C. C., & Wold, F. (1985). Studies on Nα-acylated proteins: The N-terminal sequences of two muscle enolases. Biochemical Journal, 225(1), 115–121. [Link]

-

Tannahill, G. M., et al. (2016). An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. Journal of Visualized Experiments, (117), 54920. [Link]

-

Gormal, R. S., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 3(3), 101538. [Link]

-

Shimadzu. (n.d.). AD-0184 : Non-Derivatization LC/MS/MS Method for Determination. Shimadzu. [Link]

-

Valcourt, J. R., & Gumbart, J. C. (2023). Protein N-terminal acylation: An emerging field in bacterial cell physiology. Journal of Biological Chemistry, 299(4), 103001. [Link]

-

Das, M., & Hatzoglou, M. (2020). A Label-Free Assay for Aminoacylation of tRNA. Methods and Protocols, 3(4), 77. [Link]

-

Katritzky, A. R., et al. (2000). A conventional new procedure for N-acylation of unprotected amino acids. The Journal of Organic Chemistry, 65(24), 8077–8079. [Link]

-

Hancock, J. R. (2002). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 809-816). Humana Press. [Link]

-

Go-Abstract. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Go-Abstract. [Link]

-

Anderson, R. E., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810459. [Link]

- Google Patents. (2015). WO2015026538A1 - Process for preparing n-acyl amino acid salts.

-

ResearchGate. (2014). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link]

-

Protocols.io. (2020). A Combined Cell-Free Protein Synthesis and Fluorescence-Based Approach to Investigate GPCR Binding Properties. Protocols.io. [Link]

-

MDPI. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. [Link]

-

MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 11. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 16. mdpi.com [mdpi.com]

- 17. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

N-Tetradecyl-beta-alanine Stability and Degradation Profile: An In-depth Technical Guide

Introduction: The Critical Role of Stability in Drug Development

N-Tetradecyl-beta-alanine is a long-chain N-alkylated amino acid with potential applications in drug delivery and formulation due to its amphiphilic nature. As with any active pharmaceutical ingredient (API) or excipient, a thorough understanding of its stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, outlines a systematic approach to conducting forced degradation studies, and details the analytical methodologies required for the identification and quantification of degradation products. This document is intended for researchers, scientists, and drug development professionals to establish a robust stability-indicating profile for this compound.

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a molecule.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[2] The information gleaned from these studies is invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions.[3]

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound, which features a secondary amine and a carboxylic acid functional group, several degradation pathways can be anticipated under various stress conditions.

Oxidative Degradation

The secondary amine in this compound is a likely site for oxidation. The nitrogen's lone pair of electrons makes it susceptible to attack by oxidizing agents.[4] The long alkyl chain could also be a site for oxidation, although the secondary amine is generally more reactive.

-

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide.

-

Dealkylation: Oxidative cleavage of the C-N bond can lead to the formation of beta-alanine and tetradecanal.[5] Further oxidation of the aldehyde could yield tetradecanoic acid.

-

Hydroxylation: The alkyl chain could undergo hydroxylation at various positions.

Hydrolytic Degradation

While this compound does not contain ester or amide bonds which are highly susceptible to hydrolysis, the term can also refer to reactions with water under pH stress. However, the C-N bond in amines is generally stable to hydrolysis under typical conditions.[6]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. The ICH guideline Q1B outlines the requirements for photostability testing.[7][8] The energy from photons can lead to the formation of reactive species and subsequent degradation. Potential photolytic degradation pathways could involve the cleavage of the N-C bond or reactions involving the carboxylic acid group.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. Studies on similar amino acids have shown that thermal decomposition can occur, though beta-alanine itself is relatively stable at high temperatures.[9][10] For this compound, thermal stress could potentially lead to decarboxylation or cleavage of the alkyl chain.

Forced Degradation Study: A Strategic Approach

A well-designed forced degradation study is essential to uncover the potential degradation products of this compound.[11] The study should be systematic, covering a range of stress conditions.

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study of this compound.

Detailed Experimental Protocols

1. Preparation of Stock Solution:

-

Accurately weigh approximately 50 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

2. Acidic Degradation:

-

To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

3. Basic Degradation:

-

To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.

-

Keep the solution at 60°C for 24 hours.

-

At specified time intervals, withdraw a sample, neutralize with 0.1 M hydrochloric acid, and prepare for analysis.

4. Oxidative Degradation:

-

To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw samples at various time points for analysis.

5. Thermal Degradation:

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.

-

Solution State: Heat the stock solution at 80°C for 7 days.

-

Analyze samples at the end of the study.

6. Photolytic Degradation:

-